molecular formula C14H13ClN2OD10 B602493 Lidocaine-d10 Hydrochloride CAS No. 1189959-13-4

Lidocaine-d10 Hydrochloride

カタログ番号: B602493
CAS番号: 1189959-13-4
分子量: 280.86
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lidocaine-d10 Hydrochloride is a deuterated form of lidocaine hydrochloride, where ten hydrogen atoms are replaced by deuterium. This compound is primarily used as an internal standard in mass spectrometry and other analytical techniques due to its stability and similarity to lidocaine hydrochloride. Lidocaine itself is a well-known local anesthetic and antiarrhythmic agent.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Lidocaine-d10 Hydrochloride involves the deuteration of lidocaine. The process typically starts with the synthesis of lidocaine, which involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form 2-chloro-N-(2,6-dimethylphenyl)acetamide. This intermediate is then reacted with diethylamine to produce lidocaine. For the deuterated version, deuterated reagents are used in place of their non-deuterated counterparts.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The use of deuterated reagents ensures the incorporation of deuterium atoms into the final product. The process is carefully controlled to maintain the purity and isotopic composition of the compound.

化学反応の分析

Types of Reactions

Lidocaine-d10 Hydrochloride undergoes similar chemical reactions as lidocaine hydrochloride. These include:

    Oxidation: Lidocaine can be oxidized to form various metabolites.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used.

    Substitution: Reagents such as alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various metabolites and substituted derivatives of lidocaine.

科学的研究の応用

Pharmacokinetic Studies

Lidocaine-d10 Hydrochloride serves as a valuable internal standard in pharmacokinetic research. The incorporation of deuterium into the lidocaine molecule allows for precise quantification during mass spectrometry analyses. This application is particularly significant in studies involving:

  • Topical Anesthesia : Research has demonstrated the effective use of lidocaine-d10 in measuring drug concentrations in skin and plasma during topical applications. For instance, a study utilized HPLC-MS/MS to monitor drug delivery from medicated plasters, confirming the method's reliability for pharmacokinetic assessments .
  • Drug Metabolism : The deuterated compound's stability and distinct mass properties facilitate the study of metabolic pathways and pharmacokinetics, aiding researchers in understanding how lidocaine is processed in the body .

Local Anesthesia and Pain Management

This compound is also explored for its efficacy in pain management, particularly in chronic pain syndromes. Clinical trials have investigated its role when combined with other analgesics:

  • Chronic Pain Syndromes : A multicenter pilot trial indicated that lidocaine patches significantly reduced pain levels in patients with conditions such as postherpetic neuralgia and diabetic neuropathy . The addition of lidocaine-d10 to treatment regimens has shown promising results in enhancing overall pain relief.
  • Intravenous Administration : Studies have highlighted the effectiveness of intravenous lidocaine infusions in patients with opioid-resistant visceral pain. In a cohort of young patients, 76% reported substantial pain relief after repeated infusions .

Oncology Research

Recent investigations have revealed lidocaine's potential anti-cancer properties:

  • Gastric Carcinoma : Research indicates that lidocaine can inhibit the growth and migration of gastric carcinoma cells by modulating specific signaling pathways (MEK/ERK and NF-κB). This effect is linked to the upregulation of miR-145, suggesting that lidocaine may play a role in cancer therapy .

Veterinary Medicine

This compound has been evaluated for its therapeutic effects in veterinary medicine:

  • Nebulization Studies : In equine studies, nebulized lidocaine demonstrated corticosteroid-sparing effects and improved airway responsiveness, indicating its utility in managing respiratory conditions in horses . The pharmacokinetic profile showed higher concentrations in epithelial lining fluid compared to systemic circulation.

Formulation Development

The development of new formulations utilizing this compound has been a focus area:

  • Mucoadhesive Films : Research has led to the creation of biodissolvable thin films incorporating lidocaine for localized delivery. These films demonstrated efficient drug release kinetics tailored for specific medical applications, such as treating vulvar conditions .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
PharmacokineticsInternal standard for mass spectrometryEnhanced quantification methods for topical anesthetics
Pain ManagementUsed in chronic pain syndromesSignificant pain relief observed with patch applications
OncologyInhibition of gastric carcinoma cell growthModulates MEK/ERK and NF-κB pathways
Veterinary MedicineTherapeutic effects in equine respiratory conditionsImproved airway responsiveness post-nebulization
Formulation DevelopmentDevelopment of mucoadhesive films for localized drug deliveryTailored release kinetics for specific medical applications

Case Studies

  • Chronic Pain Management : In a study involving 107 patients with chronic pain conditions, the addition of lidocaine patches resulted in significant improvements in pain levels and quality of life metrics, showcasing its efficacy as part of a multimodal treatment approach .
  • Oncology Research : A recent publication detailed how lidocaine's modulation of cancer cell signaling pathways could lead to novel therapeutic strategies against gastric carcinoma, emphasizing the need for further exploration into its anti-cancer properties .
  • Veterinary Applications : A clinical trial involving nebulized lidocaine in horses demonstrated improved pulmonary function without adverse effects, highlighting its potential as a non-invasive treatment option .

作用機序

Lidocaine-d10 Hydrochloride, like lidocaine, exerts its effects by blocking sodium channels in neuronal cell membranes. This inhibition prevents the generation and conduction of nerve impulses, leading to local anesthesia. The molecular targets include voltage-gated sodium channels, and the pathways involved are primarily related to the inhibition of sodium ion influx.

類似化合物との比較

Similar Compounds

    Lidocaine Hydrochloride: The non-deuterated form, widely used as a local anesthetic.

    Prilocaine Hydrochloride: Another local anesthetic with a similar mechanism of action.

    Bupivacaine Hydrochloride: A longer-acting local anesthetic.

Uniqueness

Lidocaine-d10 Hydrochloride is unique due to its deuterium content, which makes it particularly useful as an internal standard in analytical techniques. This isotopic labeling allows for precise quantification and differentiation from non-deuterated compounds in complex biological matrices.

生物活性

Lidocaine-d10 hydrochloride is a deuterated form of lidocaine, a widely used local anesthetic and antiarrhythmic agent. This compound exhibits unique biological activities due to its structural modifications, which can affect its pharmacokinetics and pharmacodynamics. The following sections provide an in-depth examination of the biological activity of this compound, including mechanisms of action, pharmacological effects, and relevant case studies.

This compound functions similarly to its non-deuterated counterpart by blocking sodium ion channels in nerve cell membranes. The mechanism involves the diffusion of the uncharged form of the drug into nerve cells, where it ionizes and binds to sodium channels, preventing depolarization and thereby inhibiting nerve conduction. This action is crucial for its effectiveness as a local anesthetic.

  • Sodium Channel Interaction : Lidocaine-d10 binds reversibly to sodium channels from the inside, stabilizing them in an inactive state, which is essential for its anesthetic properties .
  • NMDA Receptor Antagonism : In addition to its sodium channel blocking activity, lidocaine also acts as an NMDA receptor antagonist, which may provide analgesic benefits in neuropathic pain conditions .

Pharmacological Effects

The biological activity of this compound extends beyond local anesthesia. It has been studied for various therapeutic applications:

  • Anti-inflammatory Effects : Research indicates that lidocaine analogs can modulate eosinophil activity, reducing superoxide production and inflammatory cytokine release (e.g., IL-5-induced ECP and IL-8) in eosinophils, suggesting potential applications in treating eosinophilic inflammatory diseases .
  • Anticancer Activity : Lidocaine has shown promise in inhibiting the growth and migration of gastric carcinoma cells by upregulating microRNA-145 (miR-145), which inactivates the MEK signaling pathway .
  • Cardiovascular Effects : Lidocaine-d10 can influence cardiovascular dynamics by affecting cardiac action potentials and potentially altering blood pressure responses during surgical procedures .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Local AnesthesiaBlocks sodium channels to prevent nerve depolarization
Anti-inflammatoryReduces eosinophil superoxide production and cytokine release
AnticancerInhibits gastric carcinoma cell growth via miR-145 upregulation
Cardiovascular EffectsAlters cardiac action potentials; influences blood pressure during anesthesia

Case Study: Eosinophilic Inflammation

A study investigated the effects of lidocaine-derived compounds on eosinophil function. Compounds EI137 and EI341 were shown to significantly inhibit IL-5-induced production of ECP and IL-8 from eosinophils in a concentration-dependent manner. These findings suggest that lidocaine analogs could serve as therapeutic agents for managing eosinophilic disorders .

特性

CAS番号

1189959-13-4

分子式

C14H13ClN2OD10

分子量

280.86

外観

White to Off-White Solid

melting_point

113-120°C

純度

> 95%

数量

Milligrams-Grams

関連するCAS

73-78-9 (unlabelled)

同義語

2-(Diethyl-d10-amino)-N-(2,6-dimethylphenyl)acetamide Hydrochloride

タグ

Lidocaine

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。